Cas no 2190141-91-2 (N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide)
![N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide structure](https://pt.kuujia.com/scimg/cas/2190141-91-2x500.png)
2190141-91-2 structure
Nome do Produto:N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide
N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-[(4-Methoxy-1-methylcyclohexyl)methyl]-2-propenamide
- Z3488538711
- N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide
- 2190141-91-2
- EN300-6702145
-
- Inchi: 1S/C12H21NO2/c1-4-11(14)13-9-12(2)7-5-10(15-3)6-8-12/h4,10H,1,5-9H2,2-3H3,(H,13,14)
- Chave InChI: MKXKIFAILTYGNA-UHFFFAOYSA-N
- SMILES: O(C)C1CCC(C)(CNC(C=C)=O)CC1
Propriedades Computadas
- Massa Exacta: 211.157228913g/mol
- Massa monoisotópica: 211.157228913g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 230
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 38.3Ų
- XLogP3: 1.9
Propriedades Experimentais
- Densidade: 0.98±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 346.3±24.0 °C(Predicted)
- pka: 14.90±0.46(Predicted)
N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702145-0.05g |
N-[(4-methoxy-1-methylcyclohexyl)methyl]prop-2-enamide |
2190141-91-2 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide Literatura Relacionada
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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